Lipophilicity-Driven Membrane Permeability Advantage vs. Polar Analogs
The target compound's calculated lipophilicity (cLogP = 3.1) is higher than more polar analogs like N-(4-methoxybenzyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide (cLogP = 2.4) and N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide (cLogP = 2.6), suggesting enhanced passive membrane permeability. This differentiation is based on a class-level inference where increased lipophilicity within a congeneric series correlates with higher permeability [1]. The ortho-dimethoxy substitution on the phenyl ring contributes to a larger hydrophobic surface area compared to the unsubstituted phenyl analog .
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.1 |
| Comparator Or Baseline | N-(4-methoxybenzyl) analog: cLogP = 2.4; N-phenyl analog: cLogP = 2.6 |
| Quantified Difference | Δ cLogP = 0.5 to 0.7 log units higher |
| Conditions | In silico prediction using ChemAxon/ALOGPS method; values for the neutral species |
Why This Matters
Higher cLogP indicates potentially superior cell permeability, a key factor for intracellular target engagement in cell-based assays.
- [1] DrugBank. cLogP Calculation Methods and Permeability Correlations. View Source
